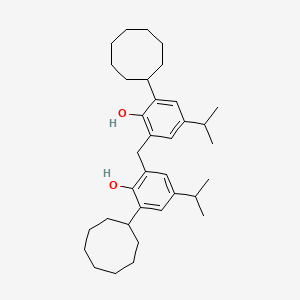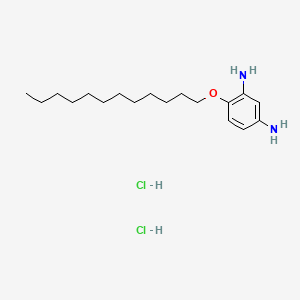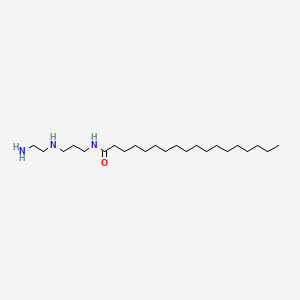
(Nonylphenyl) hydrogen phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonylphenyl) hydrogen phosphonate is an organophosphorus compound characterized by the presence of a nonylphenyl group attached to a hydrogen phosphonate moiety. This compound is part of the broader class of H-phosphonates, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen phosphonate typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of phosphorus trichloride and the subsequent hydrolysis step, which must be controlled to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Nonylphenyl) hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate group to a phosphate group.
Substitution: The hydrogen atom in the phosphonate group can be replaced by other substituents, such as alkyl or aryl groups.
Hydrolysis: This reaction leads to the formation of phosphonic acid and nonylphenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Nonylphenyl phosphate
Substitution: Various substituted phosphonates
Hydrolysis: Nonylphenol and phosphonic acid
Wissenschaftliche Forschungsanwendungen
(Nonylphenyl) hydrogen phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Nonylphenyl) hydrogen phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl hydrogen phosphonate
- Octylphenyl hydrogen phosphonate
- Dodecylphenyl hydrogen phosphonate
Comparison
(Nonylphenyl) hydrogen phosphonate is unique due to its nonyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with biological molecules. Compared to phenyl hydrogen phosphonate, the nonyl group provides greater lipophilicity, which can affect its solubility and distribution in biological systems.
Eigenschaften
CAS-Nummer |
94060-69-2 |
|---|---|
Molekularformel |
C15H24O3P+ |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
hydroxy-(2-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1 |
InChI-Schlüssel |
OMELNGHVALSQTE-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


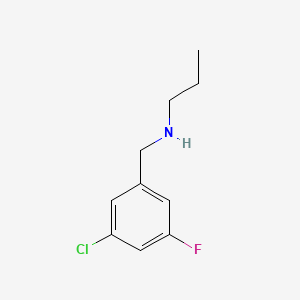
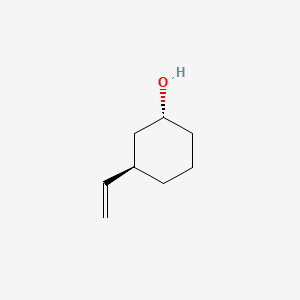
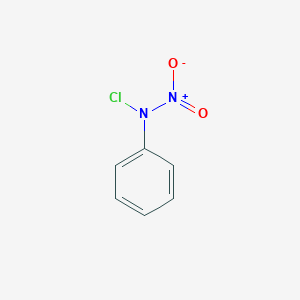
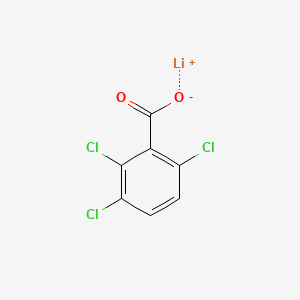
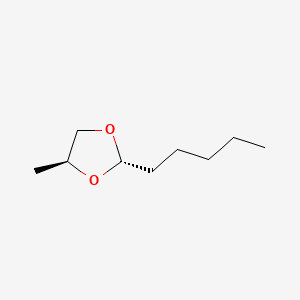
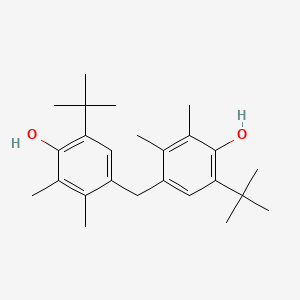
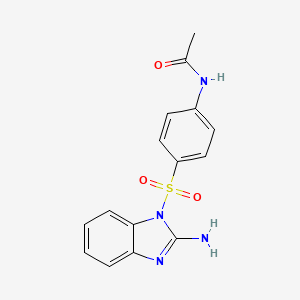
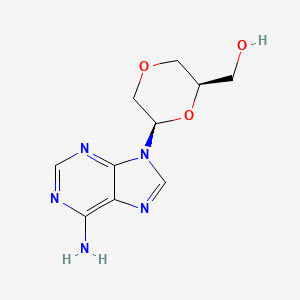
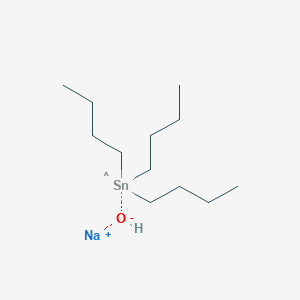
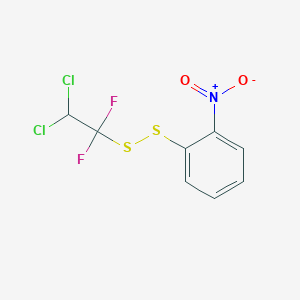
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
